6-(Benzenesulfonyl)-4-methylhex-4-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Benzenesulfonyl)-4-methylhex-4-enal is an organic compound characterized by the presence of a benzenesulfonyl group attached to a hexenal backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzenesulfonyl)-4-methylhex-4-enal typically involves the reaction of benzenesulfonyl chloride with a suitable hexenal derivative. One common method involves the use of phosphorus pentachloride or phosphorus oxychloride as a catalyst to facilitate the reaction . The reaction is carried out under controlled temperature conditions, usually between 170-180°C, to ensure optimal yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar catalysts and conditions as described above. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Benzenesulfonyl)-4-methylhex-4-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinic acid or other reduced forms.
Substitution: The benzenesulfonyl group can participate in substitution reactions, forming sulfonamides, sulfonyl chlorides, and esters.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus pentachloride, phosphorus oxychloride, and various reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
6-(Benzenesulfonyl)-4-methylhex-4-enal has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-(Benzenesulfonyl)-4-methylhex-4-enal involves its interaction with specific molecular targets, such as enzymes and receptors. The benzenesulfonyl group is known to form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity . This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid: A simpler sulfonic acid derivative with similar chemical properties.
Sulfanilic acid: Another sulfonic acid derivative used in the synthesis of dyes and pharmaceuticals.
p-Toluenesulfonic acid: A commonly used sulfonic acid in organic synthesis.
Uniqueness
6-(Benzenesulfonyl)-4-methylhex-4-enal is unique due to its specific structural features, including the presence of both a benzenesulfonyl group and a hexenal backbone
Eigenschaften
CAS-Nummer |
123086-03-3 |
---|---|
Molekularformel |
C13H16O3S |
Molekulargewicht |
252.33 g/mol |
IUPAC-Name |
6-(benzenesulfonyl)-4-methylhex-4-enal |
InChI |
InChI=1S/C13H16O3S/c1-12(6-5-10-14)9-11-17(15,16)13-7-3-2-4-8-13/h2-4,7-10H,5-6,11H2,1H3 |
InChI-Schlüssel |
YFYJCWOOOUFWSU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCS(=O)(=O)C1=CC=CC=C1)CCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.